molecular formula C24H22FNO5S B2861067 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-59-9

2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2861067
CAS No.: 863452-59-9
M. Wt: 455.5
InChI Key: YXHWNXIAEBULHY-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H22FNO5S and its molecular weight is 455.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Properties

  • N-Protecting Groups and Synthetic Utility : The 3,4-dimethoxybenzyl group, akin to structural elements in the query compound, has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its potential for facile removal under certain conditions, thus indicating its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
  • Solid-Phase Synthesis : Advanced methods for the solid-phase synthesis of compounds with similar backbones, including 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, have been developed. This technique allows for the creation of diverse derivatives using commercially available building blocks, indicating the versatility of approaches to synthesize compounds related to the query molecule (Trapani, Volná, & Soural, 2016).

Potential Applications

  • Photophysical and Physicochemical Investigation : Investigations into compounds with the 3,4-dimethoxyphenyl moiety have explored their use as fluorescent chemosensors, highlighting their potential applications in detecting metal ions like Fe3+. This underscores the compound's utility in developing new materials with specific sensing capabilities (Khan, 2020).
  • Ring Contraction and Expansion Reactions : Research into related structures has explored ring contraction and expansion reactions, providing pathways to synthesize pharmacologically relevant derivatives. These studies demonstrate the compound's relevance in medicinal chemistry and drug development (Fülöpová et al., 2015).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO5S/c1-30-20-11-10-17(13-21(20)31-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)32(23,28)29/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHWNXIAEBULHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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